molecular formula C11H12ClN3OS B1520393 N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1251924-27-2

N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No. B1520393
CAS RN: 1251924-27-2
M. Wt: 269.75 g/mol
InChI Key: NJOXRCXGSCHHND-UHFFFAOYSA-N
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Description

“N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride” is a compound that contains a thiazolidine core, which is a heterocyclic compound that includes a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a carboxamide group (-CONH2), a cyanophenyl group (C6H4-CN), and a hydrochloride group (-HCl) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, the carboxamide group, and the cyanophenyl group . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The carboxamide group could participate in various reactions, including hydrolysis, reduction, and condensation . The cyanophenyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Synthetic Chemistry and Drug Development

  • This compound serves as a precursor in the synthesis of heterocyclic compounds with potential biological activities. For example, Ahmed (2007) described the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives by reacting similar thiazolidin-4-one compounds with ammonia. The synthesized compounds were evaluated as antibiotics and showed activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotic and antibacterial drugs (Ahmed, 2007).

Biological Activity Exploration

  • In the realm of antiviral research, Liu et al. (2011) synthesized a series of thiazolidine-4-carboxylic acid derivatives and evaluated them for their ability to inhibit the neuraminidase of influenza A virus. The study identified compounds exhibiting moderate inhibitory activity, suggesting the utility of thiazolidine derivatives in designing novel influenza neuraminidase inhibitors (Liu et al., 2011).

  • Additionally, research into anticancer properties has shown that thiazolidinone derivatives possess significant activity. For instance, Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and evaluated them for in vitro cytotoxicity against several cancer cell lines. Their findings indicate that derivatives incorporating the thiazolidinone ring exhibit good inhibitory activity, particularly those with a thiazolidinone or thiosemicarbazide moiety in their structure (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antifungal Agents

  • The antimicrobial and antifungal properties of thiazolidine derivatives are well documented. Desai, Dodiya, and Shihora (2011) reported on the synthesis and in vitro evaluation of thiazolidinone-based compounds against various bacterial and fungal species. Their findings underscore the potential of these compounds as antimicrobial and antifungal agents, with several synthesized compounds exhibiting promising activity (Desai, Dodiya, & Shihora, 2011).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets, such as enzymes, receptors, and dna .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.

Safety and Hazards

As with any chemical compound, handling “N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide hydrochloride” would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it shows promising biological activity, it could be further developed and studied as a potential drug .

properties

IUPAC Name

N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS.ClH/c12-5-8-1-3-9(4-2-8)14-11(15)10-6-16-7-13-10;/h1-4,10,13H,6-7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOXRCXGSCHHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)NC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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